Technical Guide: 2-(6-Bromo-1H-indol-3-yl)ethanamine Hydrochloride
Technical Guide: 2-(6-Bromo-1H-indol-3-yl)ethanamine Hydrochloride
CAS Number: 108061-77-4
This technical guide provides an in-depth overview of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride, a halogenated tryptamine derivative of significant interest to researchers in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, synthesis, purification, analytical methods, and known biological activities of the parent compound, 6-bromotryptamine.
Physicochemical Properties
A summary of the key physicochemical properties for 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 108061-77-4 | [1] |
| Molecular Formula | C₁₀H₁₁BrN₂·HCl | [1] |
| Molecular Weight | 275.58 g/mol | [1] |
| Appearance | Solid (typical) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Purification
The synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride typically starts from 6-bromoindole. A general synthetic pathway involves a Friedel-Crafts reaction, followed by amidation, reduction, and finally, protection of the amine group, which can then be deprotected and converted to the hydrochloride salt.[3]
Experimental Protocol: Synthesis (Illustrative)
Step 1: Friedel-Crafts Acylation of 6-Bromoindole. [3]
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To a solution of 6-bromoindole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
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Slowly add an acylating agent (e.g., oxalyl chloride) at a controlled temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched, and the intermediate product, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, is isolated.
Step 2: Amidation. [3]
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The crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride is reacted with an ammonia source (e.g., aqueous ammonia) to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.
Step 3: Reduction.
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The resulting amide is reduced to the corresponding amine, 2-(6-bromo-1H-indol-3-yl)ethanamine, using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent.
Step 4: Formation of the Hydrochloride Salt.
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The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).
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A solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.
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The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Experimental Protocol: Purification
Acid-Base Extraction. [4] This technique is effective for separating the basic amine from non-basic impurities.
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Dissolve the crude product in an organic solvent (e.g., dichloromethane).
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Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.
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Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to precipitate the free amine.
-
Extract the free amine back into an organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
Column Chromatography. [4] For higher purity, silica gel column chromatography can be employed.
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Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with a small percentage of a basic modifier like triethylamine to prevent tailing of the amine. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.
Analytical Methods
The purity and identity of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride can be assessed using the following analytical techniques.
| Method | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid. Detection: UV at approximately 220 nm or 280 nm.[4][5] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated solvent such as DMSO-d₆ or D₂O. The spectrum will show characteristic peaks for the indole ring protons and the ethylamine side chain protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated solvent such as DMSO-d₆ or D₂O. The spectrum will show characteristic peaks for all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI) is commonly used to determine the molecular weight of the compound. |
Biological Activity and Signaling Pathways
While specific biological data for the hydrochloride salt is limited in publicly available literature, the parent compound, 6-bromotryptamine, and its derivatives have been studied for their biological activities.
Acetylcholinesterase Inhibition
Derivatives of 6-bromotryptamine have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[6][7] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of Alzheimer's disease.[8]
Serotonin Receptor Interaction
6-Bromotryptamine derivatives have also been investigated as antagonists for the 5-HT₂A serotonin receptor.[9][10] Serotonin (5-hydroxytryptamine, 5-HT) receptors are involved in a wide array of physiological and psychological processes, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
Experimental Workflow for Biological Activity Screening
A general workflow for assessing the biological activity of a compound like 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride is outlined below.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
